molecular formula C11H23NO B13799828 Octane, 3-acetamido-3-methyl-

Octane, 3-acetamido-3-methyl-

Cat. No.: B13799828
M. Wt: 185.31 g/mol
InChI Key: FHJMVYAEQQIRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octane, 3-acetamido-3-methyl- is an organic compound with the molecular formula C11H23NO It is a derivative of octane, where an acetamido group and a methyl group are attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane, 3-acetamido-3-methyl- typically involves the acylation of 3-amino-3-methyloctane with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of Octane, 3-acetamido-3-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Octane, 3-acetamido-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octane, 3-acetamido-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Octane, 3-acetamido-3-methyl- involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Octane, 3-amino-3-methyl-: Similar structure but with an amino group instead of an acetamido group.

    Octane, 3-hydroxy-3-methyl-: Contains a hydroxyl group instead of an acetamido group.

    Octane, 3-chloro-3-methyl-: Features a chloro group in place of the acetamido group.

Uniqueness

Octane, 3-acetamido-3-methyl- is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(3-methyloctan-3-yl)acetamide

InChI

InChI=1S/C11H23NO/c1-5-7-8-9-11(4,6-2)12-10(3)13/h5-9H2,1-4H3,(H,12,13)

InChI Key

FHJMVYAEQQIRGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.